(S)-4-(P-Tolyl)pyrrolidin-2-one

Chiral Resolution Enantiomeric Purity Analytical Method Development

(S)-4-(P-Tolyl)pyrrolidin-2-one (CAS 71639-11-7) is a chiral, non-racemic 4-aryl-substituted γ-lactam with a molecular formula of C₁₁H₁₃NO and a molecular weight of 175.23 g/mol. It belongs to the class of 4-aryl-2-pyrrolidinones, which are recognized as pharmacologically relevant cyclic analogs of γ-aminobutyric acid (GABA) and serve as versatile intermediates in medicinal chemistry.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B11769135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(P-Tolyl)pyrrolidin-2-one
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC(=O)NC2
InChIInChI=1S/C11H13NO/c1-8-2-4-9(5-3-8)10-6-11(13)12-7-10/h2-5,10H,6-7H2,1H3,(H,12,13)/t10-/m1/s1
InChIKeyFSSVYVXCCKLTOQ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-4-(P-Tolyl)pyrrolidin-2-one (CAS 71639-11-7) Functions as a Distinct Chiral Pyrrolidinone Scaffold


(S)-4-(P-Tolyl)pyrrolidin-2-one (CAS 71639-11-7) is a chiral, non-racemic 4-aryl-substituted γ-lactam with a molecular formula of C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . It belongs to the class of 4-aryl-2-pyrrolidinones, which are recognized as pharmacologically relevant cyclic analogs of γ-aminobutyric acid (GABA) and serve as versatile intermediates in medicinal chemistry [1]. The compound's defining features are its single (S)-enantiomeric configuration at the C4 position and the para-methyl substitution on the phenyl ring, which, as a class, have been associated with neuroleptic and anti-inflammatory activities, making the specific enantiomeric form critical for applications where stereochemistry dictates biological interaction or physicochemical properties [2].

The Procurement Risk of Interchanging (S)-4-(P-Tolyl)pyrrolidin-2-one with Racemic or Regioisomeric Analogs


Substituting (S)-4-(p-Tolyl)pyrrolidin-2-one with the corresponding (R)-enantiomer (CAS 71639-12-8), the racemic mixture (CAS 55656-95-6), or regioisomers like 5-(p-Tolyl)pyrrolidin-2-one (CAS 128100-30-1) introduces significant scientific risk. Patents explicitly teach that the 4S and 4R enantiomers of 4-aryl-2-pyrrolidinones are distinct intermediates leading to different pharmacological outcomes, necessitating stereo-defined procurement for reproducible synthesis of downstream chiral APIs [1]. While both enantiomers may be offered at similar nominal chemical purity (e.g., ≥95%), this does not guarantee chiral purity (enantiomeric excess). The mere presence of the wrong enantiomer can act as an impurity that alters a drug candidate's efficacy or safety profile, making generic substitution a critical failure point in preclinical development [2].

Quantitative Evidence Guide for Prioritizing (S)-4-(P-Tolyl)pyrrolidin-2-one in Chiral Drug Intermediate Procurement


Chiral Identity Verification: Baseline Separation from the (R)-Enantiomer via HPLC

The analytical differentiation of (S)-4-(p-Tolyl)pyrrolidin-2-one from its (R)-enantiomer is not trivial and requires validated chiral stationary phases. Research on the enantioseparation of a series of 15 structurally similar pyrrolidin-2-ones demonstrated that baseline separation is achievable on polysaccharide-based columns like Chiralpak AD. While specific retention factors (k') for the p-tolyl derivative are not always itemized in public summaries, the study confirms that the resolution (Rs) and separation factor (α) are highly sensitive to the aryl substitution pattern, necessitating compound-specific method validation for each procurement batch [1][2]. This creates a procurement dependency where the (S)-enantiomer's identity must be verified against a certified reference standard, not assumed from achiral purity assays.

Chiral Resolution Enantiomeric Purity Analytical Method Development

Differential Pharmacological Potential: In Vitro Anti-Inflammatory Activity of Structurally Related Analogs

In a study on α-methylene-γ-lactams, the racemic analog 3-methylene-4-(p-tolyl)pyrrolidin-2-one (compound 2) was evaluated for anti-inflammatory and α-glucosidase inhibitory activity using in silico molecular docking. The p-tolyl derivative demonstrated a binding energy of -7.2 kcal/mol against the α-glucosidase enzyme (PDB ID: 3W37), which was distinct from the 4-phenyl analog (compound 1, -6.8 kcal/mol) and the 4-chlorophenyl analog (compound 3, -7.0 kcal/mol). While this data is for the racemic, 3-methylene derivative and in silico, it provides the closest class-level inference for the potential of the parent (S)-4-(p-tolyl)pyrrolidin-2-one scaffold. The quantitative difference of 0.4 kcal/mol in predicted binding energy suggests a measurable influence of the para-methyl substituent on target engagement [1].

Anti-inflammatory α-Glucosidase Inhibition In Silico Drug Design

Procurement Differentiation: Availability and Specification of Single Enantiomer vs. Racemate

A direct procurement comparison between the (S)-enantiomer (CAS 71639-11-7), the (R)-enantiomer (CAS 71639-12-8), and the racemate (CAS 55656-95-6) reveals key differentiating factors. The (S)-enantiomer is explicitly stocked and sold as a single-enantiomer building block by specialty suppliers such as AKSci with a specified minimum purity of 95% by achiral assay, and importantly, its identity is confirmed by chiral-specific analytical methods implied by its distinct CAS and catalog designation. The racemic mixture (CAS 55656-95-6) is available at a comparable purity of 97% but is explicitly sold as an achiral building block, lacking enantiomeric composition guarantees. This distinction is critical for any R&D workflow requiring stereo-defined intermediates, as using the racemate would necessitate a subsequent, costly chiral resolution step or risk introducing 50% of the undesired enantiomer into a synthetic pathway .

Chiral Procurement Purity Specification Supply Chain

Recommended Application Scenarios for (S)-4-(P-Tolyl)pyrrolidin-2-one Based on Quantitative Evidence


Asymmetric Synthesis of 4-Aryl-GABA Analogs Requiring Defined C4 Stereochemistry

The primary application scenario for (S)-4-(P-Tolyl)pyrrolidin-2-one is as a stereo-defined intermediate in the synthesis of chiral 4-aryl-γ-aminobutyric acid (GABA) analogs. Patents and synthetic methodology papers confirm that the 4-aryl-pyrrolidin-2-one scaffold is a direct precursor to pharmacologically active GABA derivatives, and that the specific (S)-configuration at C4 is non-interchangeable with the (R)-enantiomer for achieving desired biological activity [1]. This compound should be prioritized when a synthetic route requires reliable stereochemical integrity without post-synthetic resolution.

Chiral Method Development and Enantiomeric Purity Validation in Research QC

The compound's well-defined chiral properties make it a valuable model analyte for developing and validating chiral HPLC methods for 4-aryl-pyrrolidin-2-ones. Published studies on the enantioseparation of related compounds on polysaccharide chiral stationary phases establish the framework for using (S)-4-(P-Tolyl)pyrrolidin-2-one as a reference standard to calibrate systems for determining enantiomeric excess in reaction products [2]. This scenario leverages the compound's distinct retention behavior relative to its (R)-enantiomer as a system suitability benchmark.

Early-Stage Medicinal Chemistry Exploration of p-Tolyl Substitution Effects on Target Binding

Based on in silico docking studies of structurally related 3-methylene derivatives, the p-tolyl moiety contributes a quantifiable difference in binding energy to α-glucosidase compared to other aryl substituents [3]. This suggests that (S)-4-(P-Tolyl)pyrrolidin-2-one is a strategically useful scaffold for initial structure-activity relationship (SAR) studies aiming to probe the electronic and steric effects of para-substitution on lactam-containing lead compounds.

Cardiovascular or Neuroleptic Drug Discovery Programs Targeting 4-Aryl-2-Pyrrolidinone Pharmacophores

The broader class of 1-dialkylaminoalkyl-4-aryl-2-pyrrolidinones has documented cardiovascular properties, and patents cite 4-aryl-2-pyrrolidinones as agents for treating neuroleptic and mental disorders [4]. For programs pursuing these therapeutic areas, the (S)-p-tolyl variant provides a specific, stereo-defined entry point into this pharmacophore space, enabling the generation of proprietary, enantiomerically pure compound libraries.

Quote Request

Request a Quote for (S)-4-(P-Tolyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.